
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C13H10Cl2O4S and a molecular weight of 333.18 g/mol. This compound is characterized by the presence of both chlorophenyl and methoxybenzenesulfonate groups, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. The safety information for “5′-Chloro-2-(2′-chlorophenyl)-2′-hydroxy-4′-methoxyacetophenone”, a similar compound, indicates that it causes severe skin burns and eye damage, and may be corrosive to metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2-chlorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Sulfinate or thiol derivatives from the sulfonate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-5-chlorophenyl) (2-chlorophenyl)methanone: Similar in structure but contains an amino group instead of a methoxy group.
2-Chloro-5-methylphenol: Similar in structure but contains a methyl group instead of a methoxy group.
Uniqueness
(2-Chlorophenyl) 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of both chlorophenyl and methoxybenzenesulfonate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Propriétés
IUPAC Name |
(2-chlorophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-12-7-6-9(14)8-13(12)20(16,17)19-11-5-3-2-4-10(11)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCUHBHHJNHMNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)
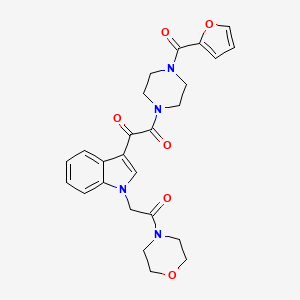
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)

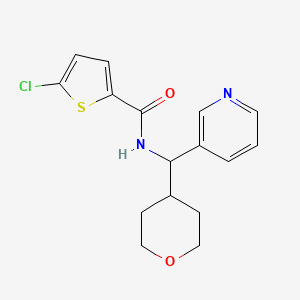

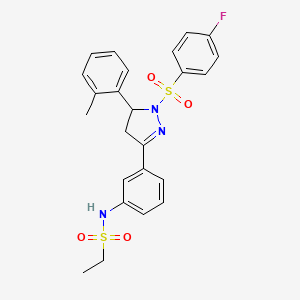
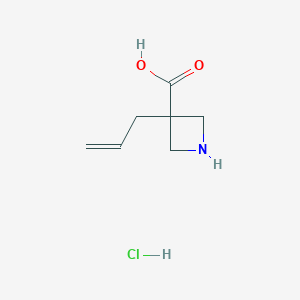
![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)
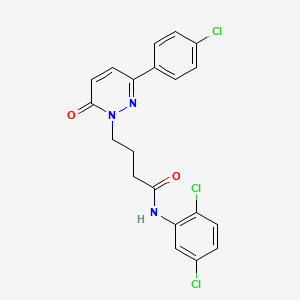
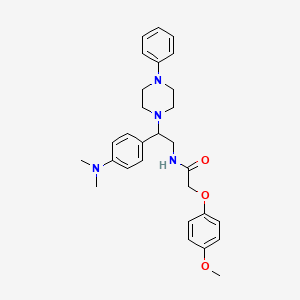
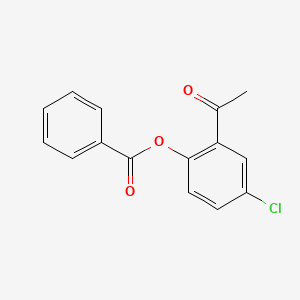
![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
